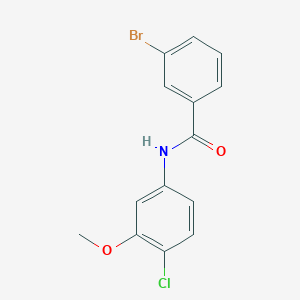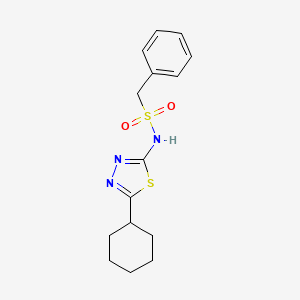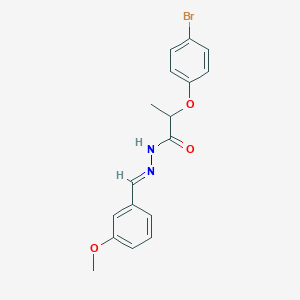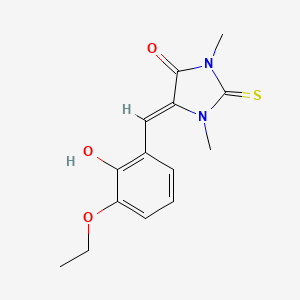
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins play a crucial role in inflammation and cancer development, making this compound a potential therapeutic agent.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been reported to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide in lab experiments is its high selectivity towards specific enzymes and proteins. This makes it an ideal tool for investigating the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide involves the reaction of 4-chloro-3-methoxyaniline with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-8-11(5-6-12(13)16)17-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGYWRZFPIOINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)



![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)
![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
